MAO-B Inhibition Potency: 3-Chlorobenzyloxy Derivative vs. Structurally Related MAO Inhibitor Probe
A structurally related compound bearing the 3-chlorobenzyloxyaniline fragment displays an MAO-B IC50 of 63 nM against human recombinant enzyme [1]. In contrast, the high-affinity MAO-B reference inhibitor from ChEMBL (CHEMBL2333930) achieves Ki = 0.129 nM and IC50 = 55 nM against AChE as an off-target liability [2], illustrating the potency–selectivity trade-off space navigated by this chemotype. The 3-chloro substitution pattern has been extensively exploited in the design of selective MAO-B inhibitors such as MD 780236, which contains a 4-[(3-chlorophenyl)methoxy]phenyl motif and achieves irreversible, enzyme-activated MAO-B inhibition [3].
| Evidence Dimension | MAO-B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 63 nM (human recombinant MAO-B) |
| Comparator Or Baseline | ChEMBL2333930: MAO-B Ki = 0.129 nM, AChE IC50 = 55 nM; MD 780236: selective irreversible MAO-B inhibitor (3-chlorophenylmethoxy motif) |
| Quantified Difference | ~490-fold difference in MAO-B affinity between 3-chlorobenzyloxy derivative and high-affinity comparator; MD 780236 demonstrates that the 3-chlorophenylmethoxy motif can support selective MAO-B inhibition |
| Conditions | MAO-B: human recombinant enzyme, p-tyramine or benzylamine substrate, fluorimetric detection; AChE: electric eel, Ellman's method |
Why This Matters
MAO-B inhibition potency is a key selection criterion for neurodegenerative disease probe development; the 3-chlorobenzyloxy chemotype has proven tractable for MAO-B selectivity optimization.
- [1] BindingDB. BDBM50350110 (CHEMBL1814068): Inhibition of human MAO-B (IC50 = 63 nM). https://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50350110 (accessed 2026-04-26). View Source
- [2] BindingDB. BDBM50430726 (CHEMBL2333930): MAO-B Ki = 0.129 nM; AChE IC50 = 55 nM. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50430726 (accessed 2026-04-26). View Source
- [3] Strolin Benedetti, M.; Dostert, P. The enzyme-activated irreversible inhibition of type-B monoamine oxidase by 3-(4-[(3-chlorophenyl)methoxy]phenyl)-5-[(methylamino)methyl]-2-oxazolidinone methanesulphonate (compound MD 780236). Biochem. Pharmacol. 1985, 34 (4), 547–551. View Source
